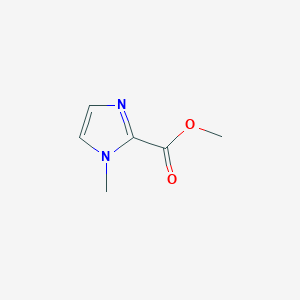

methyl 1-methyl-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality methyl 1-methyl-1H-imidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-methyl-1H-imidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHAQSPPEDVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489419 | |

| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-53-4 | |

| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62366-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 62366-53-4) is a disubstituted imidazole derivative. The imidazole ring is a crucial pharmacophore in medicinal chemistry, present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of methyl 1-methyl-1H-imidazole-2-carboxylate, geared towards professionals in research and drug development. While specific biological data for this exact compound is limited in publicly accessible literature, the activities of related 1,2-disubstituted imidazoles suggest potential areas for pharmacological investigation.[3][4]

Chemical and Physical Properties

Methyl 1-methyl-1H-imidazole-2-carboxylate is commercially available as a colorless to yellow liquid or solid. Its core structure consists of an imidazole ring substituted at the 1-position with a methyl group and at the 2-position with a methyl carboxylate group.

Physicochemical Data

The following table summarizes the key physicochemical properties of methyl 1-methyl-1H-imidazole-2-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 62366-53-4 | [5] |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Appearance | Colorless to Yellow Solid or Liquid | |

| Purity | ≥97% | |

| Boiling Point | 90-94 °C at 0.6 Torr | [5] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.00 ± 0.25 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C |

Spectral Data

Detailed experimental spectral data for methyl 1-methyl-1H-imidazole-2-carboxylate is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[5] For reference, the characteristic chemical shifts for protons on an imidazole ring typically appear in the range of 6.77-7.66 ppm in ¹H-NMR spectra, while the imidazole carbons appear between 124.87-132.43 ppm in ¹³C-NMR spectra.[6]

Synthesis and Reactivity

Experimental Protocol: Synthesis of Methyl 1-Methyl-1H-imidazole-2-carboxylate

The synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate can be achieved via the reaction of N-methylimidazole with methyl chloroformate.

Materials:

-

N-methylimidazole

-

Methyl chloroformate

-

Triethylamine

-

Acetonitrile

-

Ethyl acetate

-

Hexane

-

Silica gel

-

Argon gas supply

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, etc.)

Procedure:

-

In a 100 mL three-necked flask maintained under an argon atmosphere, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate.

-

Cool the mixture to -20°C using a suitable cooling bath.

-

Prepare a solution of 3.3 g of N-methylimidazole and 6.8 mL of triethylamine dissolved in 8 mL of acetonitrile.

-

Slowly add the N-methylimidazole solution dropwise to the cooled methyl chloroformate solution over a period of 30 minutes, ensuring the temperature remains at -20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Upon completion of the reaction, add 50 mL of ethyl acetate to the reaction mixture.

-

Filter the mixture to remove any insoluble materials (triethylamine hydrochloride salt) and wash the solid residue with an additional 50 mL of ethyl acetate.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the final product.

Chemical Reactivity

The reactivity of methyl 1-methyl-1H-imidazole-2-carboxylate is dictated by the imidazole ring and the methyl ester functionality. The imidazole ring is aromatic and can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 2-position may influence the regioselectivity of such reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 1-methyl-1H-imidazole-2-carboxylic acid and methanol.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a conceptual representation of the potential biological relevance of the imidazole scaffold.

References

- 1. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological screening of di- and trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activities of a series of (1,2-disubstituted vinyl)imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 62366-53-4|Methyl 1-methyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Methyl 1-Methyl-1H-Imidazole-2-Carboxylate (CAS: 62366-53-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of methyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The imidazole nucleus is a key feature in many biologically active compounds, making its derivatives valuable targets for synthesis and evaluation.[1][2]

Compound Identification and Chemical Properties

Methyl 1-methyl-1H-imidazole-2-carboxylate is a small molecule featuring a methylated imidazole ring with a methyl ester functional group at the 2-position. Its structural and chemical identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | methyl 1-methyl-1H-imidazole-2-carboxylate[3] |

| CAS Number | 62366-53-4[3][4][5] |

| Molecular Formula | C6H8N2O2[3] |

| Molecular Weight | 140.142 g/mol [3] |

| InChI Key | HEHAQSPPEDVSHC-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | COC(=O)C1=NC=CN1C[3] |

Physicochemical and Handling Data

The compound is typically supplied as a solid with varying purity levels. Proper storage is essential to maintain its stability and integrity.

| Property | Value/Specification |

| Physical Form | Colorless to yellow solid or liquid[4] |

| Purity | ≥97%[4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C[4][5] |

| Shipping Temperature | Ambient/Normal[4] |

Synthesis and Experimental Protocols

Caption: Proposed synthesis pathway for the target compound.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid (Precursor)

This protocol is based on the synthesis of the carboxylic acid intermediate from 1-methyl-1H-imidazole-2-carboxaldehyde.[6]

-

Preparation : The starting material, 1-methyl-1H-imidazole-2-carboxaldehyde, is prepared according to established literature methods.[6]

-

Oxidation : The aldehyde is subjected to an oxidation reaction to form the corresponding carboxylic acid.

-

Workup : The reaction mixture is worked up to isolate the product.

-

Purification : The product is purified by removing water under a high vacuum. The literature notes that this method can yield a quantitative result without the need for washing with diethyl ether/water.[6]

-

Characterization : The resulting 1-methyl-1H-imidazole-2-carboxylic acid is a solid with a melting point of 99-101°C.[6] Note: Heating this intermediate can cause decarboxylation.[6]

Experimental Protocol: Fischer Esterification (General Method)

This is a standard, illustrative protocol for the esterification of the carboxylic acid precursor to the target methyl ester.

-

Reaction Setup : In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reagent.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.

-

Reflux : Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization : After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

-

Extraction : Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure methyl 1-methyl-1H-imidazole-2-carboxylate.

Applications in Research and Drug Development

The imidazole-2-carboxylic acid scaffold is a recognized pharmacophore, particularly in the design of enzyme inhibitors. Derivatives of this core structure have shown significant potential in overcoming antibiotic resistance.

Inhibition of Metallo-β-Lactamases (MBLs)

A primary application for derivatives of this compound is in the development of inhibitors for Metallo-β-Lactamases (MBLs).[7] These bacterial enzymes are a major cause of resistance to carbapenem antibiotics, which are often considered drugs of last resort.[7]

-

Mechanism of Action : The 1H-imidazole-2-carboxylic acid core acts as a metal-binding pharmacophore.[8] It is designed to chelate the essential zinc ions (Zn²⁺) within the active site of MBLs.[8] This chelation inactivates the enzyme, preventing it from hydrolyzing and destroying carbapenem antibiotics.

-

Therapeutic Strategy : By co-administering an MBL inhibitor based on this scaffold with a carbapenem antibiotic like meropenem, the antibiotic's efficacy can be restored against resistant Gram-negative bacteria, such as Pseudomonas aeruginosa.[7][8]

Caption: Conceptual mechanism of MBL inhibition by the scaffold.

Broader Therapeutic Potential

The imidazole ring is a versatile heterocyclic structure found in compounds with a wide array of biological activities, including:

This makes methyl 1-methyl-1H-imidazole-2-carboxylate a valuable starting material or intermediate in synthetic campaigns targeting these and other therapeutic areas.

Caption: Workflow for use in a drug discovery program.

Analytical and Spectral Data

While commercial suppliers can provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and MS data, publicly accessible, detailed spectral data for this specific compound is limited.[5] Characterization would typically involve the following techniques.

| Analytical Technique | Expected Information |

| ¹H NMR | Signals corresponding to the two N-methyl groups, the C-methyl ester group, and the two protons on the imidazole ring. |

| ¹³C NMR | Resonances for all six carbon atoms, including the carbonyl carbon of the ester and the carbons of the imidazole ring. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the compound's identity. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

Safety and Handling

Based on available supplier data, the compound is classified with GHS07 pictograms and a "Warning" signal word.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

| GHS Information | Statements |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

References

- 1. scialert.net [scialert.net]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Methyl 1-methyl-1H-imidazole-2-carboxylate | 62366-53-4 [sigmaaldrich.com]

- 5. 62366-53-4|Methyl 1-methyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 1H-imidazole-2-carboxylate|Research Chemical [benchchem.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Elucidation of the Molecular Structure of Methyl 1-Methyl-1H-imidazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of methyl 1-methyl-1H-imidazole-2-carboxylate. The document outlines a plausible synthetic route and details the analytical techniques and expected spectral data integral to confirming the molecular structure of this compound. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in their understanding of the characterization of similar heterocyclic molecules.

Synthesis of Methyl 1-Methyl-1H-imidazole-2-carboxylate

The synthesis of the target compound can be approached through a two-step process: the formation of the precursor, 1-methyl-1H-imidazole-2-carboxylic acid, followed by its esterification. A known method for the synthesis of similar imidazole-2-carboxylate derivatives involves the reaction of 1-methyl-1H-imidazole with methyl chloroformate in the presence of a base.

A plausible synthetic pathway is outlined below:

Caption: Workflow for the synthesis and structural confirmation of methyl 1-methyl-1H-imidazole-2-carboxylate.

Experimental Protocol: Synthesis

To a solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile, cooled to -20°C under an inert atmosphere, methyl chloroformate is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is worked up to isolate the crude product, which is then purified by silica gel column chromatography to yield methyl 1-methyl-1H-imidazole-2-carboxylate.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for methyl 1-methyl-1H-imidazole-2-carboxylate, based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecule structures, providing detailed information about the carbon and hydrogen frameworks.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 1-Methyl-1H-imidazole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | s | 1H | Imidazole H-5 |

| ~7.00 | s | 1H | Imidazole H-4 |

| ~3.95 | s | 3H | N-CH₃ |

| ~3.90 | s | 3H | O-CH₃ |

Predicted data is based on analogous compounds reported in scientific literature.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 1-Methyl-1H-imidazole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C=O (Ester) |

| ~137 | C-2 (Imidazole) |

| ~129 | C-5 (Imidazole) |

| ~126 | C-4 (Imidazole) |

| ~52 | O-CH₃ |

| ~36 | N-CH₃ |

Predicted data is based on analogous compounds reported in scientific literature.[1]

A sample of the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, spectra are acquired on the same instrument, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Methyl 1-Methyl-1H-imidazole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1430 | Medium | C-N stretch (imidazole ring) |

| ~1260 | Strong | C-O stretch (ester) |

Predicted data is based on analogous compounds reported in scientific literature.[1][2]

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a pellet die under high pressure to form a transparent disc. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for Methyl 1-Methyl-1H-imidazole-2-carboxylate

| m/z | Ion |

| 140.0586 | [M]⁺ (Molecular Ion) |

| 109.0456 | [M - OCH₃]⁺ |

| 82.0531 | [M - COOCH₃]⁺ |

Predicted data is based on the exact mass calculated for the molecular formula C₆H₈N₂O₂.

The mass spectrum is obtained using an electron ionization (EI) source coupled with a high-resolution mass analyzer. The sample is introduced into the ion source, and the resulting ions are accelerated and separated based on their mass-to-charge ratio.

Logical Framework for Structure Confirmation

The combined interpretation of the spectroscopic data provides a robust confirmation of the proposed structure.

Caption: Logical flow demonstrating how data from multiple analytical techniques converge to confirm the molecular structure.

Conclusion

The structural elucidation of methyl 1-methyl-1H-imidazole-2-carboxylate is achieved through a synergistic application of synthetic chemistry and modern analytical techniques. The predicted spectroscopic data, derived from closely related analogs, provides a clear and consistent picture of the molecule's framework, functional groups, and overall composition. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for various applications, including drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 1-methyl-1H-imidazole-2-carboxylate, a key building block in the development of novel therapeutic agents. The document outlines two robust and validated synthetic routes, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

Methyl 1-methyl-1H-imidazole-2-carboxylate is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds. This guide details two principal pathways for its synthesis: a direct, one-pot carboxylation and esterification of 1-methyl-1H-imidazole, and a two-step approach involving the synthesis and subsequent esterification of 1-methyl-1H-imidazole-2-carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data associated with the described synthesis pathways.

Table 1: Summary of Reagents and Yields for Pathway 1 (Direct Synthesis)

| Reagent | Molar Ratio (to 1-methyl-1H-imidazole) | Role |

| 1-methyl-1H-imidazole | 1.0 | Starting Material |

| Methyl Chloroformate | ~1.7 | Carboxylating Agent |

| Triethylamine | ~1.7 | Base |

| Acetonitrile | - | Solvent |

| Product | - | Methyl 1-methyl-1H-imidazole-2-carboxylate |

| Reported Yield | - | Varies based on scale and conditions |

Table 2: Summary of Reagents and Yields for Pathway 2 (Two-Step Synthesis)

| Step | Starting Material | Key Reagents | Product | Yield |

| 2a | 1-methyl-1H-imidazole-2-carboxaldehyde | Oxidizing Agent (e.g., KMnO4 or Ag2O) | 1-methyl-1H-imidazole-2-carboxylic acid | Quantitative[1] |

| 2b | 1-methyl-1H-imidazole-2-carboxylic acid | Thionyl Chloride, Methanol | Methyl 1-methyl-1H-imidazole-2-carboxylate | High |

Table 3: Physicochemical and Spectroscopic Data for 1-methyl-1H-imidazole-2-carboxylic acid

| Property | Value |

| Molecular Formula | C5H6N2O2[1] |

| Molecular Weight | 126.11 g/mol [1] |

| Melting Point | 99-101 °C[1] |

| ¹H NMR (400MHz, D₂O) | δ 7.42, 7.39 (2H, s, Im-H), 4.08 ppm (3H, s, NCH₃)[1] |

| ¹³C NMR (400MHz, D₂O) | δ 158.67, 139.68, 125.83, 118.46, 36.73 ppm[1] |

| IR ν (KBr) | 3347, 3119, 2663, 1683, 1641, 1507, 1449, 1388, 1338, 1285, 1173, 1123, 961, 910, 776, 685 cm⁻¹[1] |

Experimental Protocols

Pathway 1: Direct Synthesis from 1-methyl-1H-imidazole

This pathway provides a direct route to the target compound through the reaction of 1-methyl-1H-imidazole with methyl chloroformate. The following protocol is adapted from a patented procedure[2].

Materials:

-

1-methyl-1H-imidazole (3.3 g)

-

Methyl chloroformate (6.3 mL)

-

Triethylamine (6.8 mL)

-

Acetonitrile (30 mL total)

-

100 mL three-necked flask

-

Stirring apparatus

-

Cooling bath

-

Apparatus for inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Set up a 100 mL three-necked flask under an argon atmosphere and equip it with a stirrer.

-

Add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate to the flask.

-

Cool the mixture to -20 °C using a suitable cooling bath.

-

In a separate vessel, prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile.

-

Add the solution of 1-methyl-1H-imidazole and triethylamine to the cooled methyl chloroformate solution dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

The progress of the reaction can be monitored by techniques such as HPLC or TLC.

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Pathway 2: Two-Step Synthesis via 1-methyl-1H-imidazole-2-carboxylic acid

This pathway involves the initial synthesis of the carboxylic acid intermediate, followed by its esterification.

Step 2a: Synthesis of 1-methyl-1H-imidazole-2-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid from its corresponding aldehyde.[1]

Materials:

-

1-methyl-1H-imidazole-2-carboxaldehyde

-

An appropriate oxidizing agent (e.g., potassium permanganate or silver(I) oxide)

-

Suitable solvent (e.g., water or acetone)

-

Acid for neutralization (if necessary)

General Procedure (Conceptual):

-

Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in a suitable solvent.

-

Add the oxidizing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or other appropriate methods).

-

Upon completion, the reaction mixture is worked up. This may involve filtering off solid byproducts (e.g., manganese dioxide if permanganate is used) and acidifying the filtrate to precipitate the carboxylic acid.

-

The product, 1-methyl-1H-imidazole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum. This procedure has been reported to yield the product quantitatively.[1]

Step 2b: Esterification of 1-methyl-1H-imidazole-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester using thionyl chloride and methanol.

Materials:

-

1-methyl-1H-imidazole-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxylic acid in anhydrous methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly and carefully add thionyl chloride dropwise to the stirred solution. An excess of thionyl chloride is typically used. The reaction of thionyl chloride with methanol is exothermic and generates HCl in situ, which catalyzes the esterification.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, carefully remove the excess methanol and thionyl chloride under reduced pressure.

-

The residue can be neutralized with a saturated solution of sodium bicarbonate and the product extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts should be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude methyl 1-methyl-1H-imidazole-2-carboxylate.

-

Further purification can be achieved by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two primary synthesis pathways.

Caption: Overview of the two main synthesis pathways for the target compound.

Caption: Step-by-step experimental workflows for the synthesis pathways.

References

A Technical Guide to the Spectral Characteristics of Methyl 1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 62366-53-4), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of methyl 1-methyl-1H-imidazole-2-carboxylate can be confirmed through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of Methyl 1-methyl-1H-imidazole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | s | 1H | Imidazole C4-H |

| 7.13 | s | 1H | Imidazole C5-H |

| 3.92 | s | 3H | N-CH₃ |

| 3.85 | s | 3H | O-CH₃ |

Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectral Data of Methyl 1-methyl-1H-imidazole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O (Ester) |

| 140.2 | C2 (Imidazole) |

| 128.5 | C4 (Imidazole) |

| 125.0 | C5 (Imidazole) |

| 52.3 | O-CH₃ |

| 35.1 | N-CH₃ |

Solvent: CDCl₃, Instrument: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of Methyl 1-methyl-1H-imidazole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3150 | Medium | C-H stretch (aromatic) |

| ~2950-2990 | Medium | C-H stretch (aliphatic, CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1500-1550 | Medium-Strong | C=N and C=C stretch (imidazole ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of Methyl 1-methyl-1H-imidazole-2-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 140.06 | 100 | [M]⁺ (Molecular Ion) |

| 109.05 | ~70 | [M - OCH₃]⁺ |

| 82.05 | ~40 | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

A common synthetic route involves the esterification of 1-methyl-1H-imidazole-2-carboxylic acid. In a typical procedure, 1-methyl-1H-imidazole-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a weak base. The product is then extracted with an organic solvent and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is usually obtained.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

Experimental Workflow for Spectral Analysis

The logical flow of acquiring and interpreting the spectral data for methyl 1-methyl-1H-imidazole-2-carboxylate is illustrated below.

Caption: Workflow for the synthesis, purification, and spectral analysis of methyl 1-methyl-1H-imidazole-2-carboxylate.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of methyl 1-methyl-1H-imidazole-2-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This information is intended to serve as a valuable reference for researchers in synthetic chemistry, drug discovery, and materials science who may be working with this or structurally related molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for methyl 1-methyl-1H-imidazole-2-carboxylate is summarized in the table below. These predictions are derived from the known chemical shifts and coupling constants of N-methylated imidazoles, imidazole-2-carboxylates, and general principles of substituent effects in aromatic systems. The chemical structure and proton assignments are illustrated in the diagram following the data table.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.1-7.3 | Doublet (d) | 1H | ~1.5-2.0 |

| H-5 | ~7.0-7.2 | Doublet (d) | 1H | ~1.5-2.0 |

| N-CH₃ | ~3.9-4.1 | Singlet (s) | 3H | N/A |

| O-CH₃ | ~3.8-4.0 | Singlet (s) | 3H | N/A |

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of methyl 1-methyl-1H-imidazole-2-carboxylate and the predicted assignment of the proton signals in the ¹H NMR spectrum.

Caption: Structure of methyl 1-methyl-1H-imidazole-2-carboxylate with proton assignments.

Signal Interpretation and Rationale

-

Imidazole Ring Protons (H-4 and H-5): The two protons on the imidazole ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 7.3 ppm. Due to the electronic effects of the N-methyl and the methyl carboxylate groups, their precise chemical shifts will be influenced. They are expected to appear as doublets due to coupling with each other. The coupling constant (J) between H-4 and H-5 in imidazole rings is typically small, in the range of 1.5-2.0 Hz.

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are expected to resonate as a singlet in the range of 3.9-4.1 ppm. The deshielding effect of the adjacent nitrogen atom and the aromatic ring causes this downfield shift.

-

Ester Methyl Protons (O-CH₃): The protons of the methyl group of the ester functionality are also expected to appear as a singlet, typically in the range of 3.8-4.0 ppm. The electronegative oxygen atoms of the ester group cause a significant downfield shift.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, representative protocol for acquiring the ¹H NMR spectrum of methyl 1-methyl-1H-imidazole-2-carboxylate. This protocol is based on standard procedures for the analysis of organic compounds.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of methyl 1-methyl-1H-imidazole-2-carboxylate into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

The following is a typical set of acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Receiver Gain (RG): This should be optimized automatically by the spectrometer software.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

The raw free induction decay (FID) data should be processed using appropriate NMR software.

-

Processing steps typically include:

-

Fourier Transformation: To convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Phase Correction: To ensure that all peaks have the correct absorptive Lorentzian shape.

-

Baseline Correction: To obtain a flat baseline across the spectrum.

-

Integration: To determine the relative areas of the peaks, which correspond to the relative number of protons.

-

Chemical Shift Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of methyl 1-methyl-1H-imidazole-2-carboxylate.

Caption: Workflow for ¹H NMR spectral analysis.

An In-depth Technical Guide on the Physical Properties of Methyl 1-Methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of methyl 1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for structurally related compounds to provide a comparative context for researchers.

Chemical Identity

-

IUPAC Name: methyl 1-methyl-1H-imidazole-2-carboxylate

-

CAS Number: 62366-53-4

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

-

InChI Key: HEHAQSPPEDVSHC-UHFFFAOYSA-N

Physical Properties

Table 1: Physical Properties of Methyl 1-Methyl-1H-imidazole-2-carboxylate and Related Compounds

| Property | Methyl 1-Methyl-1H-imidazole-2-carboxylate | 1-Methyl-1H-imidazole-2-carboxylic acid | Methyl 1H-imidazole-2-carboxylate | 1H-Imidazole-1-carboxylic acid, methyl ester |

| CAS Number | 62366-53-4 | 20485-43-2 | 17334-09-7[1][2] | 61985-23-7[3] |

| Molecular Formula | C₆H₈N₂O₂ | C₅H₆N₂O₂ | C₅H₆N₂O₂[1][2] | C₅H₆N₂O₂[3] |

| Molecular Weight | 140.14 g/mol | 126.11 g/mol | 126.115 g/mol [2] | 126.113 g/mol [3] |

| Physical Form | Colorless to Yellow Solid or liquid | Solid | Solid[1][2] | Data not available |

| Melting Point | Data not available | 104 °C (decomposes)[4] | 214.3 to 216.2 °C[2] | 38-44 °C[3] |

| Boiling Point | Data not available | 339.4 ± 25.0 °C at 760 mmHg[4] | Data not available | 219.1 ± 23.0 °C (Predicted)[3] |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| Purity | 97% | 90% (technical grade) | 96%[1][2] | 95.0%[3] |

| Storage Temperature | Sealed in dry, 2-8°C | Data not available | Inert atmosphere, 2-8°C[1] | Data not available |

Spectral Data

Detailed experimental spectral data for methyl 1-methyl-1H-imidazole-2-carboxylate is not widely published. However, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[5] For reference, spectral information for the closely related precursor, 1-methyl-1H-imidazole-2-carboxylic acid, is available.

Experimental Protocols

A general procedure for the synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate can be adapted from methods reported for similar compounds. The following protocol is based on a described synthesis.[6]

Synthesis of Methyl 1-Methyl-1H-imidazole-2-carboxylate [6]

-

Reaction Setup: In a 100 mL three-necked flask under an argon atmosphere, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate. Cool the mixture to -20°C.

-

Addition of Reactants: Prepare a solution of 3.3 g of N-methylimidazole and 6.8 mL of triethylamine dissolved in 8 mL of acetonitrile. Add this solution dropwise to the cooled chloroformate mixture over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Workup: Following the reaction, add 50 mL of ethyl acetate to the solution. Remove the insoluble materials by filtration and wash the solid residue with an additional 50 mL of ethyl acetate.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. This procedure has been reported to yield the final product.[6]

Mandatory Visualization

As no signaling pathways involving methyl 1-methyl-1H-imidazole-2-carboxylate have been identified in the literature, a diagram illustrating the synthesis workflow is provided below.

References

- 1. Methyl 1H-imidazole-2-carboxylate | 17334-09-7 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS#:61985-23-7 | 1H-Imidazole-1-carboxylic acid, methyl ester (9CI) | Chemsrc [chemsrc.com]

- 4. 1-Methyl-1H-imidazole-2-carboxylic acid | CAS#:20485-43-2 | Chemsrc [chemsrc.com]

- 5. 62366-53-4|Methyl 1-methyl-1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. 1H-Imidazole-2-carboxylicacid,1-methyl-,methylester(9CI) | 62366-53-4 [chemicalbook.com]

A Technical Guide to the Biological Activity of Imidazole Carboxylate Derivatives

Abstract: Imidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in vital biomolecules and their versatile therapeutic applications. Among these, imidazole carboxylate derivatives represent a particularly promising class of compounds due to their unique structural features that allow for diverse biological interactions. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities of imidazole carboxylate derivatives, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes critical synthesis and signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Introduction to Imidazole Carboxylate Derivatives

The Imidazole Carboxylate Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component of essential biological molecules like the amino acid histidine and purines in nucleic acids. The inclusion of a carboxylate group (-COOH or its ester/amide form) creates the imidazole carboxylate scaffold, which enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. Its amphoteric nature, allowing it to act as both a weak acid and a weak base, further contributes to its favorable pharmacokinetic properties, making it a "privileged structure" in medicinal chemistry.

Spectrum of Biological Activities

Derivatives of the imidazole carboxylate core have been extensively investigated and have shown a remarkable range of biological effects. These activities are highly dependent on the specific substitutions on the imidazole ring. The primary areas of therapeutic interest include:

-

Anticancer Activity: Inducing cytotoxicity in various cancer cell lines through mechanisms like enzyme inhibition and disruption of cellular processes.

-

Antimicrobial Activity: Exhibiting potent effects against a range of pathogenic bacteria and fungi by interfering with essential cellular functions like cell wall synthesis.

-

Antiviral Activity: Inhibiting the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Dengue virus.

-

Enzyme Inhibition: Acting as specific inhibitors for enzymes such as cyclooxygenases (COX) and cholinesterases, which are implicated in inflammation and neurodegenerative diseases, respectively.

General Synthesis Methodology

A variety of synthetic routes are available for producing imidazole derivatives. The Debus-Radziszewski reaction is a well-established one-pot method for synthesizing substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (or an amine in the presence of ammonium acetate).

Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.

Anticancer Activity

Imidazole carboxylate derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many anticancer imidazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These enzymes are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding site of the kinase domain, the imidazole derivatives block the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting tumor growth.

Caption: Mechanism of Anticancer Activity via Kinase Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Class/ID | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| Imidazole-Thiazole Derivative | Human Gastric Cancer (NUGC-3) | 0.05 | |

| Purine Derivative (46) | Breast Cancer (MDA-MB-231) | 1.22 | |

| Purine Derivative (47) | Lung Cancer (A549) | 2.29 | |

| 2-Phenyl Benzimidazole (35) | Breast Cancer (MCF-7) | 3.37 | |

| Imidazole Triazole (4k) | Colon Cancer (Caco-2) | 4.67 | |

| Imidazole Triazole (6e) | Colon Cancer (Caco-2) | 5.22 | |

| Dehydroabietylamine Imidazole (L²) | Breast Cancer (MCF-7) | 0.75 | |

| Dehydroabietylamine Imidazole (L⁵) | Breast Cancer (MCF-7) | 2.17 | |

| Imidazole-Acridine Hybrid (19h) | Breast Cancer (MCF-7) | Not specified, but noted as highly active |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Imidazole carboxylate derivatives have demonstrated significant activity against a wide array of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action

The antimicrobial action of imidazole derivatives often involves the disruption of microbial cellular integrity and function. Key mechanisms include:

-

Inhibition of Cell Wall Synthesis: Interfering with the biosynthesis of ergosterol in fungi or peptidoglycan in bacteria, leading to a compromised cell envelope and eventual lysis.

-

Disruption of DNA Replication: Binding to microbial DNA or inhibiting enzymes essential for replication, thereby preventing cell division.

-

Membrane Disruption: Altering the permeability of the microbial cell membrane, causing leakage of essential intracellular components.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class/ID | Target Microorganism | Activity (MIC in µM or µg/mL) | Reference |

| 5-Nitroimidazole/1,3,4-oxadiazole (62e, 62h, 62i) | E. coli | 4.9–17 µM | |

| Quinolone/imidazole hybrid (93i) | P. aeruginosa | 0.46 µM | |

| N-cyano-1H-imidazole-4-carboxamide (12h) | Rhizoctonia solani (Fungus) | EC₅₀ = 2.63 µg/mL | |

| Various Imidazole Derivatives | Staphylococcus aureus, E. coli | Good activity reported |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents.

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antiviral Activity

Certain imidazole carboxylate derivatives have been identified as potent inhibitors of viral replication.

Mechanism of Action

The antiviral mechanisms are often specific to the virus being targeted. For instance, in the context of HIV, some imidazole derivatives act as inhibitors of the interaction between the HIV-1 integrase (IN) enzyme and the lens epithelium-derived growth factor (LEDGF/p75), a host protein essential for efficient viral replication. By blocking this interaction, the integration of the viral DNA into the host genome is prevented.

Quantitative Data: Antiviral Potency

Antiviral activity is typically measured by the half-maximal effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%.

| Compound Class/ID | Target Virus | Activity (EC₅₀ in µM) | Reference |

| Benzimidazole Derivative (1) | Zika Virus (African Strain) | 1.9 | |

| Thioacetanilide Derivative (29e) | HIV-1 | 0.18 | |

| Thioacetanilide Derivative (29b) | HIV-1 | 0.20 | |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28) | HIV-1 IN - LEDGF/p75 Interaction | IC₅₀ = 6.0 |

Role in Signal Transduction

Beyond direct inhibition, imidazole itself can act as a small molecule analog in biological signaling pathways, such as the two-component signal (TCS) transduction systems common in bacteria.

In a typical TCS, a sensor histidine kinase (HK) autophosphorylates a histidine residue in response to a stimulus. This phosphoryl group is then transferred to an aspartate residue on a response regulator (RR), activating an output. The signal is terminated by the dephosphorylation of the aspartate. Imidazole can act as a nucleophile, accepting the phosphoryl group from the aspartate residue and thus accelerating the dephosphorylation and termination of the signal.

Caption: Role of Imidazole in Two-Component Signal Transduction.

Conclusion

Imidazole carboxylate derivatives stand out as a highly versatile and pharmacologically significant class of compounds. Their structural adaptability allows for the fine-tuning of biological activity, leading to the development of potent agents against cancer, microbial infections, and viral diseases. The quantitative data summarized herein highlights their efficacy, often in the low micromolar or even nanomolar range. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate new derivatives in this promising area of medicinal chemistry. Continued investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for novel therapeutics with improved efficacy and safety profiles.

The Pivotal Role of Methyl 1-Methyl-1H-imidazole-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Among the vast array of imidazole-containing compounds, methyl 1-methyl-1H-imidazole-2-carboxylate stands out as a versatile building block and a pharmacophore of considerable interest. Its unique electronic and structural features have positioned it as a critical starting material for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the synthesis, known biological activities of its derivatives, and the underlying mechanisms of action, providing a comprehensive resource for professionals in drug discovery and development.

Synthesis and Experimental Protocols

The synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate is typically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid

A common route to 1-methyl-1H-imidazole-2-carboxylic acid involves the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde. A general experimental protocol is as follows:

Materials:

-

1-methyl-1H-imidazole-2-carboxaldehyde

-

Oxidizing agent (e.g., potassium permanganate, silver oxide)

-

Appropriate solvent (e.g., water, acetone)

-

Acid for workup (e.g., hydrochloric acid)

-

Base for neutralization (e.g., sodium bicarbonate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in a suitable solvent.

-

Slowly add the oxidizing agent to the solution while maintaining a controlled temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and remove any solid byproducts by filtration.

-

Acidify the filtrate to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

A quantitative yield of 1-methyl-1H-imidazole-2-carboxylic acid has been reported starting from 1-methyl-1H-imidazole-2-carboxaldehyde.[1]

Esterification to Methyl 1-Methyl-1H-imidazole-2-carboxylate

The conversion of the carboxylic acid to its methyl ester can be accomplished through several standard esterification methods.

Method 1: Fischer Esterification

Materials:

-

1-Methyl-1H-imidazole-2-carboxylic acid

-

Methanol (in large excess, serving as both reactant and solvent)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, thionyl chloride)

Procedure:

-

Suspend 1-methyl-1H-imidazole-2-carboxylic acid in methanol.

-

Carefully add a catalytic amount of the strong acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to afford the desired methyl ester.

Method 2: Alkylation with Methyl Iodide

Materials:

-

1-Methyl-1H-imidazole-2-carboxylic acid

-

Methyl iodide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve 1-methyl-1H-imidazole-2-carboxylic acid in the anhydrous solvent.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Slowly add methyl iodide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Perform an aqueous workup, dry the organic phase, and concentrate to yield the methyl ester. This method can be facilitated by using an ion-exchange resin to sequester the carboxylate salt, which is then reacted with methyl iodide.[2]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of methyl 1-methyl-1H-imidazole-2-carboxylate derivatives.

Caption: A generalized workflow from starting materials to lead optimization.

Role in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

While specific biological data for methyl 1-methyl-1H-imidazole-2-carboxylate is not extensively reported in the public domain, the broader class of imidazole derivatives, and particularly those derived from the 1-methyl-1H-imidazole-2-carboxylic acid core, have demonstrated a wide spectrum of pharmacological activities.[3]

Anticancer Activity

Imidazole-based compounds are prominent in oncology research, with several derivatives exhibiting potent anticancer effects through various mechanisms of action.[4][5][6]

Quantitative Data for Imidazole Derivatives in Oncology:

| Compound Class | Target/Assay | Cell Line(s) | IC50 | Reference |

| Benzimidazole Sulfonamides | Cytotoxicity | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 µM | [7] |

| Imidazole-based Purine Analogs | EGFR-mediated phosphorylation | - | 236 - 710 nM | [7] |

These findings underscore the potential of the imidazole scaffold in the development of novel anticancer agents. The 1-methyl-1H-imidazole-2-carboxylate core provides a valuable template for the design of kinase inhibitors and cytotoxic agents.

Modulation of Signaling Pathways: The PI3K/Akt/mTOR Pathway

A significant mechanism through which many imidazole derivatives exert their anticancer effects is the modulation of key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many tumors.[8][9]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by imidazole-based compounds.

Caption: Overview of the PI3K/Akt/mTOR signaling cascade and potential inhibition sites.

Antibacterial Activity: Metallo-β-Lactamase Inhibition

The 1H-imidazole-2-carboxylic acid scaffold is a key pharmacophore in the design of inhibitors against metallo-β-lactamases (MBLs). MBLs are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. Derivatives of this scaffold can chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of co-administered antibiotics.

Conceptual Mechanism of MBL Inhibition:

Caption: Chelation of zinc ions by imidazole-2-carboxylic acid derivatives in the MBL active site.

Conclusion

Methyl 1-methyl-1H-imidazole-2-carboxylate is a molecule of significant strategic importance in medicinal chemistry. While direct biological activity data for this specific ester is limited, its role as a key synthetic intermediate is well-established. The derivatives of its parent carboxylic acid have demonstrated potent and diverse pharmacological activities, particularly in the fields of oncology and infectious diseases. The ability of the imidazole scaffold to interact with a wide range of biological targets, including kinases and metalloenzymes, ensures that it will remain a fertile ground for the discovery and development of new therapeutic agents. The synthetic routes and biological insights presented in this guide provide a solid foundation for researchers to further explore the potential of this valuable chemical entity.

References

- 1. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Recent advancement in imidazole as anti cancer agents: A review | Semantic Scholar [semanticscholar.org]

- 6. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C6H8N2O2 Imidazole Esters for Researchers and Drug Development Professionals

Introduction

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a vast array of biologically active molecules. The imidazole ring is a key component in many natural products, such as the amino acid histidine, and is found in numerous pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensives. This technical guide focuses on a specific class of imidazole derivatives: imidazole esters with the molecular formula C6H8N2O2. We will delve into their chemical identity, synthesis, and known biological activities, with a particular focus on providing researchers and drug development professionals with a comprehensive overview of their potential.

IUPAC Nomenclature and Chemical Identity

The molecular formula C6H8N2O2 can correspond to several isomeric imidazole esters. Two prominent examples are:

-

Methyl 2-(1H-imidazol-1-yl)acetate: This compound, with the IUPAC name methyl 2-imidazol-1-ylacetate, is a well-characterized imidazole ester. Its Chemical Abstracts Service (CAS) registry number is 25023-22-7.

-

Methyl 1-methyl-1H-imidazole-4-carboxylate: Another isomer is methyl 1-methylimidazole-4-carboxylate, with the CAS number 17289-19-9.

This guide will primarily focus on methyl 2-(1H-imidazol-1-yl)acetate as a representative example of a C6H8N2O2 imidazole ester, due to the greater availability of synthetic protocols.

Physicochemical Properties

The physicochemical properties of these esters are crucial for their handling, formulation, and pharmacokinetic profiles. The following table summarizes key computed properties for methyl 2-(1H-imidazol-1-yl)acetate.

| Property | Value |

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | methyl 2-(1H-imidazol-1-yl)acetate |

| CAS Number | 25023-22-7 |

| XLogP3-AA | 0 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 140.0586 g/mol |

Experimental Protocols: Synthesis of Methyl 2-(1H-imidazol-1-yl)acetate

The synthesis of methyl 2-(1H-imidazol-1-yl)acetate is typically achieved through the N-alkylation of imidazole with a methyl haloacetate. This is a common and versatile method for the preparation of N-substituted imidazoles.

General Procedure for N-alkylation

Materials:

-

Imidazole

-

Methyl chloroacetate or methyl bromoacetate

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)

Protocol:

-

Base-mediated deprotonation: Imidazole is dissolved in a suitable anhydrous solvent. A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the imidazole ring, forming the imidazolide anion. This step is crucial for activating the imidazole for nucleophilic attack.

-

Nucleophilic substitution: Methyl chloroacetate or methyl bromoacetate is added to the reaction mixture, typically dropwise at a controlled temperature. The imidazolide anion acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate and displacing the halide ion.

-

Reaction monitoring and work-up: The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by filtering off any inorganic salts, followed by removal of the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure methyl 2-(1H-imidazol-1-yl)acetate.

DOT Diagram of the Synthesis Workflow:

Caption: General synthesis workflow for methyl 2-(1H-imidazol-1-yl)acetate.

Biological Activities and Therapeutic Potential

While specific biological data for methyl 2-(1H-imidazol-1-yl)acetate is limited in publicly available literature, the broader class of imidazole esters and related derivatives exhibits a wide range of pharmacological activities. The ester moiety can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active species.

Antifungal Activity

The imidazole scaffold is the cornerstone of the "azole" class of antifungal agents. These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

DOT Diagram of the Azole Antifungal Mechanism:

Caption: Mechanism of action of azole antifungals.

Studies on imidazole-containing oxime esters have demonstrated potent anti-Candida activity. For instance, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime was found to be more potent than both fluconazole and miconazole against Candida albicans. This highlights the potential for developing novel antifungal agents based on the imidazole ester scaffold.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their anticancer properties. The mechanisms of action are diverse and include inhibition of key enzymes, disruption of microtubule dynamics, and modulation of signaling pathways involved in cell proliferation and survival.

A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed significant inhibitory effects on the growth and proliferation of various human cancer cell lines.[1] The following table summarizes the IC50 values for the most potent compound from this study, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.[1]

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HeLa | Cervical | 0.737 ± 0.05 |

| HT-29 | Colon | 1.194 ± 0.02 |

This compound was also shown to inhibit tumor cell colony formation and migration, and induce apoptosis.[1]

Enzyme Inhibition

The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, making imidazole derivatives attractive candidates for enzyme inhibitors. For example, certain imidazole-based compounds have been developed as inhibitors of insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in type-2 diabetes and Alzheimer's disease. In a structure-activity relationship study, it was found that while a carboxylic acid, an imidazole, and a tertiary amine were critical for activity, a methyl ester could be successfully optimized to other functional groups.

Conclusion

Imidazole esters with the molecular formula C6H8N2O2, such as methyl 2-(1H-imidazol-1-yl)acetate, represent a class of compounds with significant potential in drug discovery and development. While specific biological data for these exact compounds may be limited, the broader family of imidazole derivatives has a well-established track record of diverse and potent pharmacological activities, including antifungal and anticancer effects. The synthetic accessibility of these compounds, coupled with the proven therapeutic value of the imidazole scaffold, makes them attractive targets for further investigation by researchers and scientists in the field of medicinal chemistry. Future studies should focus on elucidating the specific biological targets and mechanisms of action of C6H8N2O2 imidazole esters to fully realize their therapeutic potential.

References

Methyl 1-methyl-1H-imidazole-2-carboxylate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for methyl 1-methyl-1H-imidazole-2-carboxylate. The information is intended to guide laboratory handling, risk assessment, and the implementation of appropriate safety protocols.

GHS Hazard Classification and Safety Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For methyl 1-methyl-1H-imidazole-2-carboxylate, the following classifications and statements have been identified.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed.[1][2][3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin irritation (Category 2) |

| Warning | H315: Causes skin irritation.[1][2][3][4] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation.[1][2][3][4] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

| Warning | H335: May cause respiratory irritation.[1][2][3][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂[4] |

| Molecular Weight | 140.14 g/mol [4] |

| Appearance | Light yellow to yellow Liquid[4] |

| Boiling Point | 90-94 °C / 0.6 Torr[4] |

| Storage Temperature | 2-8°C[4] |

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 425 (Up-and-Down Procedure)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.[5][6] It is designed to use fewer animals than traditional methods.[7]

Methodology:

-

Animal Selection: Healthy, young adult laboratory rats are typically used.[8]

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[6]

-

Up-and-Down Procedure:

-

A single animal is dosed at a starting dose level below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential process continues until the stopping criteria are met.

-

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[6]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[9][10][11][12][13]

Methodology:

-